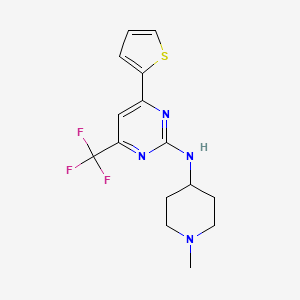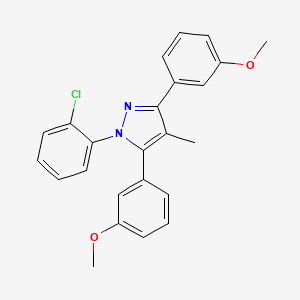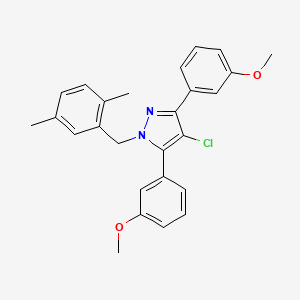![molecular formula C16H11ClFN7O2 B10919147 N-{1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10919147.png)
N-{1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{1-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a triazolopyrimidine core, and a phenoxy group substituted with chlorine and fluorine atoms. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{1-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process often begins with the preparation of the pyrazole ring, followed by the formation of the triazolopyrimidine core. The final step involves the introduction of the phenoxy group with chlorine and fluorine substitutions. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance the reproducibility and scalability of the process. The use of high-throughput screening methods allows for the rapid identification of optimal reaction conditions, further streamlining the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-{1-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.
Substitution: The chlorine and fluorine atoms in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications. For example, substitution reactions can yield compounds with different pharmacological activities, while oxidation and reduction can lead to changes in the compound’s electronic properties.
Scientific Research Applications
N~2~-{1-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: It shows promise as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors involved in diseases.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2-{1-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. For example, in medicinal applications, it may inhibit the activity of a disease-related enzyme, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N~2~-{1-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE: shares structural similarities with other triazolopyrimidine derivatives, such as:
Uniqueness
What sets N2-{1-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE apart from similar compounds is its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for both fundamental research and practical applications.
Properties
Molecular Formula |
C16H11ClFN7O2 |
|---|---|
Molecular Weight |
387.75 g/mol |
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenoxy)methyl]pyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C16H11ClFN7O2/c17-12-6-10(18)2-3-13(12)27-9-24-8-11(7-20-24)21-15(26)14-22-16-19-4-1-5-25(16)23-14/h1-8H,9H2,(H,21,26) |
InChI Key |
QEDZAMBXROJKFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)NC3=CN(N=C3)COC4=C(C=C(C=C4)F)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B10919070.png)
![5-(4-Chlorophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B10919076.png)

![3-[(3-methyl-1H-pyrazol-4-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10919087.png)
![N-benzyl-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919091.png)
![4-[3-[(2,4-dimethylphenoxy)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10919099.png)
![1-benzyl-6-cyclopropyl-N-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919105.png)
![Methyl 7-(4-methylphenyl)-4-oxo-1-(prop-2-en-1-yl)-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10919109.png)
![5-[(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B10919135.png)

![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10919143.png)

![1-Methyl-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10919153.png)
![6-[(1-ethyl-1H-pyrazol-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10919157.png)
